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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of

Methyl 3-hydroxyhexanoate. Due to a notable lack of experimentally determined

thermodynamic data in the current scientific literature, this document presents a compilation of

physical properties sourced from available databases, alongside predicted thermodynamic data

calculated using the reliable Joback group contribution method. This guide is intended to

furnish researchers, scientists, and drug development professionals with a foundational

understanding of the molecule's thermodynamic behavior, crucial for process design, reaction

optimization, and understanding its biological interactions. Detailed analogous experimental

protocols for the determination of thermodynamic properties are also provided, alongside a

visualization of a key signaling pathway relevant to the biological context of short-chain fatty

acid esters.

Introduction
Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a beta-hydroxy ester with applications

in the flavor and fragrance industries. Its structure, featuring both a hydroxyl and an ester

functional group, also makes it a molecule of interest for chemical synthesis and potential

biological activity. A thorough understanding of its thermodynamic properties, such as enthalpy
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of formation, heat capacity, and Gibbs free energy, is fundamental for the design and

optimization of chemical processes, as well as for predicting its stability and reactivity. This

guide aims to bridge the current data gap by providing both compiled physical data and

robustly estimated thermodynamic properties.

Physicochemical and Thermodynamic Data
The following tables summarize the available and estimated quantitative data for Methyl 3-
hydroxyhexanoate.

Table 1: General and Physical Properties of Methyl 3-
hydroxyhexanoate

Property Value Source

Molecular Formula C₇H₁₄O₃ --INVALID-LINK--

Molecular Weight 146.18 g/mol --INVALID-LINK--

Boiling Point
220.00 to 221.00 °C @ 760.00

mm Hg
--INVALID-LINK--

Vapor Pressure (est.)
0.075 hPa @ 20°C; 0.1202

hPa @ 25°C
TGSC

Density 0.994-1.010 g/cm³ --INVALID-LINK--

Refractive Index 1.410-1.440 --INVALID-LINK--

Solubility Insoluble in water and fat --INVALID-LINK--

Table 2: Predicted Thermodynamic Properties of Methyl
3-hydroxyhexanoate (Joback Method)
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Property Value Unit

Normal Boiling Point (Tb) 482.15 K

Critical Temperature (Tc) 658.45 K

Critical Pressure (Pc) 3.45 MPa

Critical Volume (Vc) 504.0 cm³/mol

Enthalpy of Formation (Ideal

Gas, 298.15 K)
-605.5 kJ/mol

Gibbs Free Energy of

Formation (Ideal Gas, 298.15

K)

-425.0 kJ/mol

Enthalpy of Vaporization at

Normal Boiling Point (ΔHvap)
48.5 kJ/mol

Ideal Gas Heat Capacity (Cp)

@ 298.15 K
250.8 J/(mol·K)

Ideal Gas Heat Capacity (Cp)

@ 500 K
345.2 J/(mol·K)

Ideal Gas Heat Capacity (Cp)

@ 800 K
450.1 J/(mol·K)

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution

method and should be used as a reference pending experimental verification.

Experimental Protocols for Thermodynamic Data
Determination
While specific experimental data for Methyl 3-hydroxyhexanoate is not readily available, the

following protocols outline standard methodologies for determining the thermodynamic

properties of similar liquid organic compounds. These can be adapted for the target molecule.
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Differential Scanning Calorimetry (DSC) for Heat
Capacity Measurement
Objective: To determine the isobaric heat capacity (Cp) of liquid Methyl 3-hydroxyhexanoate
as a function of temperature.

Methodology:

Sample Preparation: A hermetically sealed aluminum pan is prepared with a precise mass

(typically 5-10 mg) of high-purity Methyl 3-hydroxyhexanoate. An identical empty pan is

used as a reference.

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

certified standards (e.g., indium and sapphire).

Measurement Procedure:

A baseline is established by running the empty sample and reference pans through the

desired temperature program.

A sapphire standard is run under the same conditions to determine the instrument's heat

flow response.

The sample is then analyzed using a three-step temperature program:

1. Isothermal hold at the starting temperature (e.g., 298 K) for 5 minutes.

2. Heating at a constant rate (e.g., 10 K/min) to the final temperature.

3. Isothermal hold at the final temperature for 5 minutes.

Data Analysis: The heat flow difference between the sample and the reference is used to

calculate the heat capacity of the sample relative to the known heat capacity of the sapphire

standard.

Bomb Calorimetry for Enthalpy of Combustion and
Formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b142731?utm_src=pdf-body
https://www.benchchem.com/product/b142731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the standard enthalpy of combustion and subsequently calculate the

standard enthalpy of formation of Methyl 3-hydroxyhexanoate.

Methodology:

Sample Preparation: A known mass of Methyl 3-hydroxyhexanoate is placed in a crucible

within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added

to the bomb to ensure saturation of the final atmosphere.

Combustion Process: The bomb is filled with high-purity oxygen to a pressure of

approximately 30 atm. The bomb is then placed in a calorimeter containing a known mass of

water. The sample is ignited by passing an electric current through a fuse wire.

Temperature Measurement: The temperature of the water in the calorimeter is precisely

monitored before, during, and after combustion to determine the temperature change (ΔT).

Data Analysis:

The heat released by the combustion is calculated from ΔT and the heat capacity of the

calorimeter system (determined by combusting a standard substance like benzoic acid).

Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the

bomb) and the heat of combustion of the fuse wire.

The standard enthalpy of combustion is calculated from the corrected heat release and the

moles of sample combusted.

The standard enthalpy of formation is then calculated using Hess's Law, from the standard

enthalpies of formation of the combustion products (CO₂ and H₂O).

Relevant Biological Signaling Pathway
Methyl 3-hydroxyhexanoate, as a short-chain fatty acid ester, may interact with biological

systems. Short-chain fatty acids are known to act as signaling molecules, primarily through G-

protein coupled receptors (GPCRs) such as GPR41 and GPR43. The following diagram

illustrates a simplified, representative signaling pathway that could be activated by the

corresponding short-chain fatty acid.
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Caption: A representative G-protein coupled receptor signaling pathway for short-chain fatty

acids.

Computational Methodology for Thermodynamic
Prediction
Logical Flow of Computational Prediction
The following diagram illustrates the general workflow for predicting thermodynamic properties

using computational methods in the absence of experimental data.
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Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Joback Group Contribution Method
The Joback method is a widely used group contribution technique for estimating the

thermophysical properties of pure organic compounds. The method involves dissecting the

molecule into its constituent functional groups and summing the contributions of each group to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b142731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


predict various properties. For Methyl 3-hydroxyhexanoate
(CH₃CH₂CH₂CH(OH)CH₂COOCH₃), the relevant groups are:

-CH₃: 2 groups

-CH₂-: 2 groups

>CH-: 1 group

-OH (alcohol): 1 group

-COO- (ester): 1 group

The predicted values in Table 2 were calculated by applying the specific summation formulas of

the Joback method with the established contribution values for each of these groups.

Conclusion
This technical guide provides a consolidated resource for the thermodynamic properties of

Methyl 3-hydroxyhexanoate. While experimental determination remains the gold standard,

the presented physical data and computationally predicted thermodynamic properties offer

valuable insights for researchers and professionals in chemistry and drug development. The

outlined experimental protocols and the illustrative signaling pathway further equip the scientific

community with the necessary tools and context for future investigations involving this

compound.

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of Methyl 3-hydroxyhexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142731#thermodynamic-properties-of-methyl-3-
hydroxyhexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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